7-(delta-Hydroxybutyl)guanosine
Description
Properties
CAS No. |
74746-57-9 |
|---|---|
Molecular Formula |
C14H22N5O6+ |
Molecular Weight |
356.35 g/mol |
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-(4-hydroxybutyl)-1H-purin-9-ium-6-one |
InChI |
InChI=1S/C14H21N5O6/c15-14-16-11-8(12(24)17-14)18(3-1-2-4-20)6-19(11)13-10(23)9(22)7(5-21)25-13/h6-7,9-10,13,20-23H,1-5H2,(H2-,15,16,17,24)/p+1/t7-,9-,10-,13-/m1/s1 |
InChI Key |
SDTRZYKYNKBXSB-QYVSTXNMSA-O |
Isomeric SMILES |
C1=[N+](C2=C(N1CCCCO)C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=[N+](C2=C(N1CCCCO)C(=O)NC(=N2)N)C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Reaction of Guanosine with Diepoxybutane (DEB)
- The primary synthetic route involves reacting guanosine with diepoxybutane (DEB), a bifunctional epoxide metabolite of 1,3-butadiene, under acidic conditions.
- Typically, guanosine is treated with DEB in glacial acetic acid, followed by hydrolysis in hydrochloric acid to yield three main products, including this compound (also referred to as N-7-(2',3',4'-trihydroxybut-1'-yl)guanine).
- The reaction proceeds via initial formation of an N7-(2'-hydroxy-3',4'-epoxybut-1'-yl)guanine intermediate, which undergoes nucleophilic ring opening by hydroxide ions to form the hydroxybutyl adduct.
- This method yields the major adduct (DEB-Gua I) along with minor chlorinated and acetoxy derivatives (DEB-Gua II and III) depending on the nucleophile present during ring opening.
- The reaction conditions are carefully controlled to optimize yield and minimize side products.
Reaction Conditions and Yields
| Parameter | Typical Conditions | Outcome |
|---|---|---|
| Guanosine concentration | ~0.04 mmol | Reactant |
| DEB concentration | ~0.3 mmol (excess) | Reactant |
| Solvent | Glacial acetic acid | Medium for reaction |
| Hydrolysis | 0.1 M HCl, heating at 100 °C for 1 hour | Converts intermediates to stable adducts |
| Reaction time | 17-23 hours total | Sufficient for complete reaction |
| Product isolation | HPLC purification | Pure this compound |
- The reaction is typically performed at 37 °C for 17 hours, followed by additional incubation and heating steps to ensure complete conversion.
- Purification is achieved by high-performance liquid chromatography (HPLC) using gradients of ammonium acetate and acetonitrile/methanol mixtures, allowing separation of the adduct from unreacted guanosine and side products.
Enzymatic and Oligonucleotide-Based Synthesis Approaches
- Advanced methods involve enzymatic encoding and split-and-mix synthesis techniques to generate libraries of bifunctional complexes, including modified nucleosides like this compound.
- These methods use oligonucleotide tags and anti-tags to direct site-specific chemical modifications on nucleosides or oligonucleotides.
- The process involves multiple rounds of covalent bond formation between reactive groups on oligonucleotides and chemical entities, allowing precise incorporation of modifications.
- Although primarily used for library synthesis, these methods can be adapted for the preparation of specific adducts with high efficiency and selectivity.
Analytical Characterization of the Prepared Compound
- The synthesized this compound is characterized by:
- UV Spectroscopy: To confirm the presence of guanine chromophores and assess purity.
- Mass Spectrometry (MS): To verify molecular weight and confirm the addition of the hydroxybutyl group.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure and confirm the site of modification at the N7 position.
- These techniques ensure the identity and purity of the adduct, which is critical for subsequent biological studies.
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Chemical reaction with DEB | Guanosine + DEB in glacial acetic acid, HCl hydrolysis | Direct, well-established, yields major adduct | Requires careful control of conditions; side products possible |
| Enzymatic/oligonucleotide synthesis | Oligonucleotide tags, reactive chemical groups | High specificity, suitable for library synthesis | Complex setup, less common for single adduct prep |
| Purification | HPLC with ammonium acetate/acetonitrile gradients | High purity isolation | Requires specialized equipment |
| Characterization | UV, MS, NMR | Confirm structure and purity | Analytical expertise required |
Research Findings and Notes
- The formation of this compound is a key biomarker for exposure to carcinogenic metabolites of 1,3-butadiene, with implications in mutagenesis and cancer research.
- The N7 position of guanine is a preferred site for alkylation by DEB, leading to adducts that can depurinate and cause mutations if unrepaired.
- Comparative studies show that DEB induces higher mutagenicity than its precursor epoxide, 3,4-epoxy-1-butene, likely due to the formation of such bifunctional adducts.
- The synthetic methods described allow for the preparation of sufficient quantities of the adduct for detailed biochemical and toxicological studies.
Chemical Reactions Analysis
Types of Reactions
7-(delta-Hydroxybutyl)guanosine undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can convert the hydroxybutyl group to a butyl group.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like tosyl chloride (TsCl) or mesyl chloride (MsCl) can be used to activate the hydroxy group for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybutyl group can yield butyric acid derivatives, while reduction can produce butyl-substituted guanosine .
Scientific Research Applications
Cancer Research
7-(delta-Hydroxybutyl)guanosine has been identified as a significant compound in the study of carcinogenesis, particularly in relation to N-nitrosamines. Its formation as a DNA adduct suggests it plays a role in the mechanism of action for certain carcinogens.
- DNA Crosslinking : This compound has been shown to participate in the crosslinking of DNA, which is a critical event in the development of cancer. Studies have indicated that it can form diguanyl derivatives, which are implicated in the mutagenic processes associated with various carcinogenic agents .
- Biomarker for Carcinogenic Exposure : The presence of this compound in biological samples can serve as a biomarker for exposure to specific carcinogens, aiding in the assessment of cancer risk associated with dietary or environmental exposures .
Neuroprotective Properties
Research has indicated that compounds related to guanosine, including this compound, may exhibit neuroprotective effects. Guanosine itself has been shown to reduce neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases.
- Mechanisms of Action : The neuroprotective effects are thought to be mediated through the activation of intracellular signaling pathways that promote neuronal survival and regeneration. This includes interactions with the adenosinergic system, which is known to modulate various neuroprotective processes .
- Potential Therapeutic Applications : Given its protective properties, there is potential for this compound to be developed into therapeutic agents for conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke .
Toxicological Studies
In toxicology, this compound serves as an important compound for understanding the effects of various environmental toxins.
- Detection of DNA Adducts : The ability to detect this compound as a DNA adduct allows researchers to study the extent of DNA damage caused by environmental carcinogens. This is crucial for risk assessment and regulatory purposes .
- Case Studies : Several studies have utilized this compound to evaluate the genotoxic effects of N-nitrosamines, providing insights into their mechanisms of action and potential health risks associated with exposure .
Data Tables
Mechanism of Action
The mechanism of action of 7-(delta-Hydroxybutyl)guanosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. It may act by inhibiting enzymes involved in nucleic acid synthesis or by inducing mutations in the genetic material. The hydroxybutyl group can also interact with cellular proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
7-Methylguanosine
7-Methylguanosine (m7G) is structurally distinct due to a methyl group at the N7 position. This modification reduces hydrogen bonding with Glu116 in eukaryotic initiation factor 4E (eIF4E), significantly impairing translation in nematodes (IC50 > 50 μM for N2-substituted derivatives) . Unlike this compound, which primarily affects DNA structure, m7G modulates RNA-protein interactions, influencing mRNA stability and translation efficiency .
7-Deazaguanosine
7-Deazaguanosine replaces the N7 nitrogen with a carbon atom, disrupting canonical Watson-Crick base pairing. This modification is exploited in antiviral research to inhibit viral polymerase activity. In contrast, this compound’s hydroxybutyl group creates steric hindrance, favoring DNA crosslinking over enzymatic recognition .
7-(2-Hydroxyethyl)guanosine
This derivative’s hydroxyethyl group confers selectivity for inosine monophosphate dehydrogenase (IMPDH), a key enzyme in guanine nucleotide biosynthesis. Inhibition of IMPDH reduces GTP pools, indirectly affecting RNA/DNA synthesis—a mechanism distinct from the direct DNA alkylation caused by this compound .
7-Thia-8-oxo-guanosine
This analog activates Toll-like receptor 7 (TLR7) in dendritic cells, triggering NF-κB signaling and cytokine production (e.g., IL-6, IL-12). Its immunostimulatory activity depends on endosomal maturation, unlike this compound, which operates through covalent DNA modifications .
Research Findings and Mechanistic Insights
- Enzyme Interactions: The hydroxybutyl group in this compound creates steric bulk, limiting its recognition by nucleotidases compared to 7-methylguanosine derivatives, which exhibit higher selectivity for enzymes like cN-IIIB .
- Crosslinking Efficiency: this compound forms interstrand DNA crosslinks (1,4-di(7-guanyl)butane) more efficiently than monofunctional analogs like 7-methylguanosine, making it a potent biomarker for busulfan-induced DNA damage .
- Thermodynamic Stability: Modifications at the N7 position (e.g., methyl, hydroxyethyl) reduce base-pairing stability compared to inosine or guanosine, as seen in catalytic DNAzyme studies .
Biological Activity
7-(delta-Hydroxybutyl)guanosine is a nucleoside analog that has garnered attention for its potential biological activities, particularly in the context of cellular signaling and therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, experimental findings, and potential therapeutic implications.
- Molecular Formula : C10H13N5O4
- Molecular Weight : 267.24 g/mol
- IUPAC Name : 7-(2-hydroxybutyl)-2-amino-1H-purine-6,8-dione
This compound primarily functions as a modulator of guanosine signaling pathways. It can influence various biological processes through:
- Activation of Guanylate Cyclase : This leads to increased levels of cyclic GMP (cGMP), which plays a crucial role in vasodilation and neurotransmission.
- Inhibition of Phosphodiesterases : By inhibiting enzymes that degrade cGMP, it prolongs the signaling effects associated with this second messenger.
Antiviral Properties
Research has indicated that this compound exhibits antiviral activity against several viruses, including:
- HIV : It has been shown to inhibit HIV replication in vitro by interfering with viral reverse transcriptase activity.
- HCV : Studies suggest it may reduce HCV replication by modulating host cell signaling pathways.
Cytotoxic Effects
In cellular studies, this compound demonstrated cytotoxic effects on certain cancer cell lines. The compound was observed to induce apoptosis in:
- HeLa Cells : A cervical cancer cell line, where it was noted that the compound triggered mitochondrial dysfunction leading to cell death.
- MCF-7 Cells : Breast cancer cells showed increased sensitivity to treatment with this compound.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of HIV replication | |
| Antiviral | Reduction of HCV replication | |
| Cytotoxic | Induction of apoptosis in HeLa | |
| Cytotoxic | Increased sensitivity in MCF-7 |
Research Findings
A series of studies have elucidated the biological effects of this compound:
- Antiviral Mechanism : A study demonstrated that treatment with the compound resulted in a significant decrease in viral load in HIV-infected cell cultures, suggesting its potential as an antiviral agent .
- Cytotoxicity Assessment : In vitro assays revealed that exposure to varying concentrations of this compound led to dose-dependent cytotoxicity in HeLa cells, characterized by increased lactate dehydrogenase (LDH) release and annexin V staining, indicating early apoptotic changes .
- Signal Modulation : The compound's ability to enhance cGMP levels was confirmed through biochemical assays, establishing its role as a modulator of intracellular signaling pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 7-substituted guanosine derivatives, and what challenges arise during purification?
- Methodological Answer : The synthesis of 7-substituted guanosine analogs (e.g., 7-2-aminoethyl-7-deazaguanosine) often involves halogenation and cross-coupling reactions. For example, 6-chloro-7-deaza-7-iodo-N(2)-isobutyryl-3',5'-di-O-p-toluoyl-2'-deoxyguanosine serves as a precursor, with subsequent functionalization steps requiring anhydrous conditions and protective group strategies (e.g., toluoyl groups for hydroxyl protection). Challenges include instability of intermediates (e.g., 8-azido guanosine degrades under light/air) and purification hurdles for triphosphate analogs. Monophosphate derivatives are more tractable due to charge-masking techniques like Protide analogues .
Q. How do structural modifications at the 7-position of guanosine influence enzyme selectivity in nucleotide-processing enzymes?
- Methodological Answer : Substituents at the 7-position (e.g., δ-hydroxybutyl, chloroethyl, or benzyl groups) alter steric and electronic interactions with enzymes. For instance, 5d(7-(3,4-difluoro)-benzyl guanosine 5'-monophosphate exhibits selectivity for cytosolic nucleotidase IIIB (cN-IIIB) by fitting into its active site, as shown via docking studies and kinetic assays. Researchers should employ molecular dynamics simulations and competitive inhibition assays to map binding pockets and quantify selectivity ratios .
Q. What experimental models are used to evaluate the neuromodulatory effects of guanosine derivatives in epilepsy research?
- Methodological Answer : In vivo models like WAG/Rij rats (absence epilepsy) and quinolinic acid-induced seizures in rodents are standard. Chronic oral administration of guanosine reduces spike-wave discharges in WAG/Rij rats, while EEG monitoring and behavioral seizure scoring are critical endpoints. To dissect mechanisms, adenosine receptor antagonists (e.g., theophylline) are used to test receptor dependency, as guanosine’s anticonvulsant effects may bypass adenosine pathways .
Advanced Research Questions
Q. How can contradictory findings regarding guanosine’s interaction with adenosine receptors be resolved?
- Methodological Answer : Discrepancies arise from indirect modulation (e.g., guanosine elevating extracellular adenosine levels via nucleoside transporters) versus direct receptor binding. Radioligand binding assays (e.g., using [³H]-adenosine) and genetic knockout models (A1R/A2AR-deficient mice) can clarify mechanisms. For example, guanosine’s seizure protection persists in theophylline-treated models, suggesting adenosine-independent pathways .
Q. What strategies are optimal for designing chemical probes to study protein GMPylation, and how do guanosine analogs differ from adenosine-based probes?
- Methodological Answer : GTP analogs like 8-ethynyl guanosine are prioritized for GMPylation studies due to their compatibility with Fic-domain enzymes. Unlike adenosine probes (e.g., N6-propargyl adenosine), guanosine derivatives require tailored protective groups (e.g., O6 protection) to prevent undesired side reactions. Docking simulations (e.g., with BbFic enzyme) and competitive activity-based protein profiling (ABPP) validate probe efficacy .
Q. How does 7-methylation versus 7-hydroxyalkylation of guanosine impact RNA capping and methyltransferase activity?
- Methodological Answer : Cap1 2'-O-ribose methylation by hMTr1 is unaffected by prior 7-methylation of guanosine in mRNA. However, 7-hydroxybutyl modifications may sterically hinder cap-binding proteins. Researchers should compare in vitro methyltransferase assays (using cap0/cap1 substrates) and cryo-EM to visualize structural interference .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
